Oxazole, 2-(dimethylamino)-4,5-diphenyl-
Overview
Description
Oxazole, 2-(dimethylamino)-4,5-diphenyl- is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is known for its unique chemical properties that make it a valuable tool for studying biological systems and developing new drugs.
Mechanism Of Action
The mechanism of action of Oxazole, 2-(dimethylamino)-4,5-diphenyl- is based on its ability to bind to specific biological molecules and emit fluorescence upon excitation with light. This property makes it a valuable tool for studying the behavior and interactions of biological molecules in living systems.
Biochemical And Physiological Effects
Studies have shown that Oxazole, 2-(dimethylamino)-4,5-diphenyl- can affect the biochemical and physiological processes of living organisms. For example, it has been shown to inhibit the activity of certain enzymes and disrupt the structure of cell membranes.
Advantages And Limitations For Lab Experiments
The advantages of using Oxazole, 2-(dimethylamino)-4,5-diphenyl- in lab experiments include its high sensitivity, selectivity, and versatility. However, its limitations include its potential toxicity and the need for specialized equipment and expertise for handling and analyzing the data.
Future Directions
There are several future directions for research on Oxazole, 2-(dimethylamino)-4,5-diphenyl-. These include developing new fluorescent probes with improved properties, exploring its potential applications in drug discovery and materials science, and studying its effects on living organisms in more detail.
In conclusion, Oxazole, 2-(dimethylamino)-4,5-diphenyl- is a valuable compound that has been extensively studied for its potential applications in various fields. Its unique chemical properties make it a valuable tool for studying biological systems and developing new drugs and materials. However, more research is needed to fully understand its effects on living organisms and to explore its potential applications in different fields.
Synthesis Methods
The most common method for synthesizing Oxazole, 2-(dimethylamino)-4,5-diphenyl- is through a reaction between diphenylacetonitrile and dimethylformamide dimethylacetal in the presence of a base such as potassium carbonate. The resulting product can be purified through column chromatography or recrystallization.
Scientific Research Applications
Oxazole, 2-(dimethylamino)-4,5-diphenyl- has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. It has also been used as a building block for synthesizing new drugs and materials with improved properties.
properties
IUPAC Name |
N,N-dimethyl-4,5-diphenyl-1,3-oxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)17-18-15(13-9-5-3-6-10-13)16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHXSQSNOWAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161463 | |
Record name | Oxazole, 2-(dimethylamino)-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 2-(dimethylamino)-4,5-diphenyl- | |
CAS RN |
14070-15-6 | |
Record name | Oxazole, 2-(dimethylamino)-4,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2-(dimethylamino)-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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